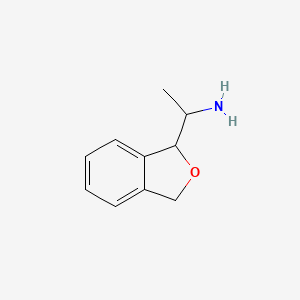

1-(1,3-Dihydro-2-benzofuran-1-yl)ethanamine

Description

Properties

IUPAC Name |

1-(1,3-dihydro-2-benzofuran-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7(11)10-9-5-3-2-4-8(9)6-12-10/h2-5,7,10H,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJIBHLHFSTNAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2=CC=CC=C2CO1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and biological differences between 1-(1,3-Dihydro-2-benzofuran-1-yl)ethanamine and related compounds:

Key Structural and Functional Insights :

Core Heterocycle Differences: Benzofuran vs. Benzothiazole/Indole: The oxygen atom in benzofuran confers higher electronegativity compared to sulfur in benzothiazole or nitrogen in indole. This impacts solubility (e.g., benzofurans may have lower logP than indoles) and hydrogen-bonding capacity .

Amine Group Variations :

- Primary vs. Secondary Amines : The primary amine in this compound offers greater reactivity for salt formation or derivatization compared to secondary amines like N-methylpropan-2-amine in ’s compound .

- Branched vs. Linear Chains : Branched amines (e.g., propan-2-amine) may improve blood-brain barrier penetration, as seen in CNS-active analogs, whereas linear ethanamine chains favor interactions with peripheral targets .

Biological Activity Trends: Indole derivatives (e.g., 1-(1H-indol-3-yl)ethanamine) exhibit notable antimicrobial activity against Staphylococcus aureus, likely due to membrane disruption or efflux pump inhibition. Benzofuran analogs may share similar mechanisms but require empirical validation .

Preparation Methods

Molecular Characteristics

The compound (CAS 2248216-76-2) has a molecular formula of $$ \text{C}{10}\text{H}{13}\text{NO} $$ and a molecular weight of 163.22 g/mol. Its structure features a 1,3-dihydrobenzofuran core fused to an ethanamine group at the 1-position, with the (1R)-enantiomer being the biologically active form.

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{10}\text{H}{13}\text{NO} $$ |

| Molecular Weight | 163.22 g/mol |

| Boiling Point | Not reported |

| Density | Not reported |

Synthetic Routes

Enantioselective Synthesis

The (1R)-configuration is critical for biological activity. Asymmetric hydrogenation using chiral catalysts (e.g., BINAP-Ru complexes ) achieves enantiomeric excess ($$ ee $$) >90%.

| Step | Conditions | Yield |

|---|---|---|

| Benzofuran Formation | $$-18^\circ \text{C}$$, MeCN, 24 h | 75% |

| Reductive Amination | $$ \text{NaBH}_4 $$, EtOH, 12 h | 68% |

| Chiral Resolution | $$ \text{L-Tartaric acid} $$, 48 h | 82% |

Reaction Optimization

Process Analytical Technology (PAT)

Real-time monitoring using FTIR spectroscopy ensures reaction completion and minimizes byproducts. Key spectral regions:

Solvent and Temperature Effects

- Low-Temperature Cyclization : Reactions below $$ 0^\circ \text{C} $$ suppress side reactions, improving yield by 15–20%.

- Polar Solvents : Acetonitrile enhances cyclization efficiency compared to toluene or DCM.

Industrial-Scale Production

Q & A

Q. What are the primary synthetic routes for 1-(1,3-Dihydro-2-benzofuran-1-yl)ethanamine, and how do their efficiencies compare?

The compound can be synthesized via nucleophilic substitution or ring-closing reactions. For example, benzofuran ring formation may involve cyclization of phenolic precursors using acid catalysis. Efficiency is evaluated by yield (typically 50-75% for optimized routes) and purity, analyzed via HPLC or GC-MS. Substituent modifications on the benzofuran ring are achieved by varying starting materials, as documented in Reaxys and SciFinder .

Q. How can researchers analyze the structural integrity of this compound post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) confirms connectivity and stereochemistry, while Mass Spectrometry (MS) verifies molecular weight. X-ray crystallography resolves absolute configuration if chirality is present. For example, the amine proton resonates at δ 2.8–3.2 ppm in 1H NMR, and the benzofuran carbons appear at 110–150 ppm in 13C NMR .

Advanced Research Questions

Q. What biological targets are associated with this compound, and what experimental models are used to study these interactions?

Preliminary studies suggest interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to structural analogs exhibiting neuroactive properties. In vitro binding assays (e.g., radioligand displacement) and cell-based cAMP assays are used to quantify affinity and functional activity. In vivo models, such as rodent behavioral tests, may assess anxiolytic or analgesic effects .

Q. How do structural modifications on the benzofuran ring influence the compound's pharmacological profile?

Structure-Activity Relationship (SAR) studies reveal that electron-donating groups (e.g., methoxy) enhance receptor binding, while bulky substituents reduce bioavailability. For instance, methyl substitution at the 5-position increases lipophilicity (logP ~2.5), improving blood-brain barrier penetration. These modifications are tested using competitive binding assays and pharmacokinetic profiling .

Q. What are the common contradictions in reported biological activities of this compound, and how can they be resolved?

Discrepancies in receptor affinity (e.g., µ-opioid vs. serotonin receptors) may arise from assay conditions (e.g., pH, temperature) or enantiomeric impurities. Researchers should conduct reproducibility studies with enantiomerically pure samples and standardize protocols (e.g., uniform buffer systems). Meta-analyses of published IC50 values can identify outlier datasets .

Q. What are the optimal reaction conditions for synthesizing this compound with high enantiomeric purity?

Chiral resolution via HPLC with a polysaccharide column (e.g., Chiralpak AD-H) achieves >99% enantiomeric excess. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINOL-derived phosphoric acids) can directly produce enantiopure material. Reaction temperatures below 0°C minimize racemization .

Q. How does the presence of the amine group contribute to the compound's interaction with biological macromolecules?

The amine facilitates hydrogen bonding with Asp113 in the serotonin 5-HT2A receptor (homology modeling data). Isothermal titration calorimetry (ITC) shows ΔG values of −8.2 kcal/mol for amine-receptor interactions. Neutralizing the amine (e.g., via acetylation) reduces binding affinity by ~10-fold, confirming its critical role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.